2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-methylacetamide
Overview
Description
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-methylacetamide is a sulfonamide compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexyl group, a 2,4,6-trimethylphenyl group, and a sulfonylamino group attached to an N-methylacetamide moiety. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
Preparation Methods
The synthesis of 2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-methylacetamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the reaction of 2,4,6-trimethylphenylsulfonyl chloride with cyclohexylamine to form the sulfonamide intermediate. This intermediate is then reacted with N-methylacetamide under controlled conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the efficient production of this compound .
Chemical Reactions Analysis
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-methylacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s unique structure allows it to bind to specific sites on target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-methylacetamide can be compared with other sulfonamide compounds, such as:
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-pyridinylmethyl)acetamide: This compound has a similar structure but contains a pyridinylmethyl group instead of an N-methylacetamide group.
N-(2,4,6-trimethylphenyl)sulfonylcyclohexylamine: This compound lacks the acetamide moiety and has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-13-10-14(2)18(15(3)11-13)24(22,23)20(12-17(21)19-4)16-8-6-5-7-9-16/h10-11,16H,5-9,12H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDBTSRGPRJMGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)NC)C2CCCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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